(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate
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Overview
Description
®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purinone core with a quinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, including the formation of the purinone core, the introduction of the quinazoline moiety, and the final coupling with the dihydroxysuccinate. Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying cellular processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purinone derivatives and quinazoline-based molecules. Examples are:
Purinone Derivatives: Compounds with modifications on the purinone core, such as different substituents or functional groups.
Quinazoline-Based Molecules: Compounds featuring the quinazoline moiety, often used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate lies in its combined structure, which allows for diverse interactions and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C29H36N8O7 |
---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-6H-purin-2-one;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H30N8O.C4H6O6/c1-4-5-13-33-21-15-32(16-22-27-17(2)19-10-6-7-11-20(19)28-22)25(34)30(3)23(21)29-24(33)31-12-8-9-18(26)14-31;5-1(3(7)8)2(6)4(9)10/h6-7,10-11,18H,8-9,12-16,26H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t18-;1-,2-/m10/s1 |
InChI Key |
UDSNSTOSMSGHNS-YDNTVVNCSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2)CC4=NC5=CC=CC=C5C(=N4)C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2)CC4=NC5=CC=CC=C5C(=N4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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